molecular formula C11H13NO3 B1329457 Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester CAS No. 7142-72-5

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B1329457
CAS No.: 7142-72-5
M. Wt: 207.23 g/mol
InChI Key: SWKANMPANJTPHP-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 2-(benzylamino)-2-oxoacetate (C₁₁H₁₃NO₃) is characterized by a benzylamino group attached to a 2-oxoacetate ethyl ester backbone. This structure confers unique reactivity, particularly in pharmaceutical and synthetic chemistry, where it may serve as an intermediate or impurity in drug synthesis .

Properties

IUPAC Name

ethyl 2-(benzylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKANMPANJTPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221611
Record name Ethyl oxo((phenylmethyl)amino)acetate
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Molecular Weight

207.23 g/mol
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CAS No.

7142-72-5
Record name Ethyl 2-oxo-2-[(phenylmethyl)amino]acetate
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Record name Ethyl benzyloxamate
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Record name Ethyl oxo((phenylmethyl)amino)acetate
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Record name Ethyl oxo[(phenylmethyl)amino]acetate
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Preparation Methods

Direct Aminolysis of Ethyl Acetate with Benzylamine

The most common synthetic route involves the nucleophilic substitution reaction between ethyl acetate and benzylamine. In this process, the amino group of benzylamine attacks the carbonyl carbon of ethyl acetate, leading to the formation of ethyl 2-oxo-2-[(phenylmethyl)amino]acetate.

  • Reaction Conditions:
    • Catalyst: Suitable acid or base catalysts can be used to enhance the reaction rate.
    • Temperature: Moderate heating is typically applied to drive the reaction forward.
    • Solvent: Often carried out in an inert solvent or neat conditions depending on scale.
  • Mechanism: Nucleophilic attack by benzylamine on the ester carbonyl, followed by elimination of ethanol.

This method is favored for its simplicity and relatively high yield, making it suitable for both laboratory and industrial scale synthesis.

Reaction of Ethyl Oxalyl Chloride with Benzylamine

An alternative and widely used method involves the condensation of ethyl oxalyl chloride with benzylamine:

  • Procedure:
    • Ethyl oxalyl chloride is reacted with benzylamine under controlled temperature (usually 0–5 °C) to avoid side reactions.
    • The reaction produces ethyl 2-oxo-2-[(phenylmethyl)amino]acetate along with hydrochloric acid as a byproduct, which is typically neutralized by a base such as triethylamine.
  • Advantages:
    • High purity of product due to controlled reaction conditions.
    • Good yields are achievable.
  • Considerations:
    • Requires handling of corrosive reagents (acid chlorides).
    • Needs careful control of moisture to prevent hydrolysis.

Industrial Scale Production via Carbonylation of Aryl Methyl Halides

A patented industrial method involves the carbonylation of arylmethyl halides in the presence of carbon monoxide and alcohols to form 2-aryl-2-oxo-acetate esters, which can be further converted to the target compound:

  • Process:
    • React arylmethyl halide with carbon monoxide and ethanol under catalytic conditions to form the corresponding aryl acetate ester.
    • Subsequent reaction with oxygen or other oxidants can yield the 2-oxo derivative.
  • Benefits:
    • Scalable and suitable for large-scale production.
    • Allows for structural variations by changing the arylmethyl halide.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Aminolysis of Ethyl Acetate Ethyl acetate + Benzylamine Catalyst, moderate heat High Simple, scalable, widely used
Condensation with Ethyl Oxalyl Chloride Ethyl oxalyl chloride + Benzylamine Low temp (0–5 °C), base to neutralize HCl High High purity, requires careful handling
Carbonylation of Aryl Methyl Halide Aryl methyl halide + CO + Ethanol Catalytic, industrial scale Variable Suitable for large scale, patented
Enzymatic Reduction (Biocatalysis) Keto ester + Enzymes Mild, aqueous, cofactor recycling Moderate Environmentally friendly, selective

Research Findings on Preparation Efficiency and Applications

  • The aminolysis method yields the compound efficiently and is commonly used in peptide synthesis as an intermediate, with yields often exceeding 90% in laboratory settings.
  • The condensation with ethyl oxalyl chloride is preferred when high purity is required, especially for pharmaceutical applications.
  • Industrial carbonylation methods provide a route for bulk production, though require specialized equipment and catalysts.
  • Biocatalytic methods, while still emerging, offer promising routes for stereoselective synthesis and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: New derivatives with substituted amino groups.

Scientific Research Applications

Organic Synthesis

1.1 Peptide Synthesis
One of the primary applications of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester is in the synthesis of peptides. The compound acts as an intermediate in the preparation of various peptide derivatives. For example, it has been used effectively in the synthesis of glycine derivatives with high yields, as shown in the following table:

Peptide Derivative Yield (%) Methodology
Z-(Nε-Z)-Lys·Gly-OEt95Isoxazolium salt method
Z-Phe·Gly-OEt93Isoxazolium salt method
Z-Met·Gly·Gly-OEt86Isoxazolium salt method
Z-Gly·Gly·Tyr-OMe84Isoxazolium salt method

These results indicate that this compound is a valuable reagent for synthesizing complex peptide structures efficiently .

Medicinal Chemistry

2.1 Antiviral and Antifungal Applications
Recent research has highlighted the potential of this compound in developing therapeutic agents against viral infections, particularly HIV. The compound serves as an intermediate in the synthesis of antiviral agents that demonstrate efficacy in inhibiting viral replication .

Moreover, its derivatives have been explored for antifungal activities, suggesting that this compound could be pivotal in formulating new antifungal medications .

Agricultural Chemistry

3.1 Pesticide Development
this compound has also been investigated for its potential use in agricultural applications, particularly as a component in pesticide formulations. Its ability to modify biological activity makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact .

Case Studies

4.1 Synthesis of Peptide Derivatives
A detailed case study involved using this compound to synthesize a series of glycine derivatives. The study demonstrated that varying reaction conditions could significantly affect yield and purity, highlighting the importance of optimizing synthetic routes when employing this compound .

4.2 Antiviral Agent Development
Another case study focused on the synthesis of a novel antiviral agent derived from this compound. The compound showed promising results in vitro against HIV strains, indicating its potential role in developing effective treatments for viral infections .

Mechanism of Action

The mechanism of action of ethyl oxo((phenylmethyl)amino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The phenylmethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound is compared with structurally related esters and amides, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural Analogs

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Applications/Findings Reference
Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester (Target) Benzylamino C₁₁H₁₃NO₃ 207.23 Pharmaceutical impurity (e.g., erdosteine synthesis)
Ethyl 2-oxo-2-[[(tetrahydrofuran-2-yl)methyl]amino]acetate Tetrahydrofurfurylamino C₉H₁₅NO₄ 201.22 Cyclic ether substituent enhances solubility; potential for CNS-targeted drug design
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-Fluoro-4-methylphenylamino C₁₁H₁₃FNO₃ 226.23 Halogenation increases electronegativity, influencing bioactivity
Erdosteine ethyl ester 2-Oxotetrahydrothiophenylamino C₉H₁₃NO₃S₂ 247.34 Impurity in erdosteine bulk drug synthesis; sulfur groups alter metabolic stability
Acetic acid, phenylmethyl ester (Benzyl acetate) Phenylmethyl (no amino-oxo group) C₉H₁₀O₂ 150.18 Fragrance compound in plants; high volatility
Ethyl 2-phenylacetoacetate Phenylacetoacetate (no amino linkage) C₁₂H₁₄O₃ 206.24 Keto-enol tautomerism; precursor in organic synthesis
N,N-Disubstituted carbamodithioic acid 2-oxo-2-(diphenylamino) ethyl esters Diphenylamino + dithiocarbamate Variable ~300–350 Anticholinergic activity due to dithiocarbamate moiety

Key Findings

Substituent Effects: Benzyl vs. Fluorophenyl: The benzyl group in the target compound enhances lipophilicity compared to the fluorophenyl analog, which may improve membrane permeability in drug delivery .

Functional Group Impact: Amino-Oxo vs. Acetoacetate: The amino-oxo group in the target compound enables nucleophilic reactions (e.g., amidation), while ethyl 2-phenylacetoacetate () exhibits keto-enol tautomerism, useful in coordination chemistry . Dithiocarbamate Analogs: The replacement of the oxo group with a dithiocarbamate () introduces anticholinergic properties, highlighting the role of sulfur in bioactivity .

Pharmaceutical Relevance :

  • The target compound and its analogs (e.g., erdosteine ethyl ester in ) are critical in drug synthesis but require stringent purification to avoid impurities .
  • Benzyl acetate () demonstrates divergent applications, such as fragrance production, due to its simpler ester structure and volatility .

Synthetic Challenges :

  • Hydrolysis of ethyl esters (e.g., in cariprazine synthesis, ) is a common step for generating carboxylic acid intermediates, applicable to the target compound’s derivatives .

Biological Activity

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester (CAS: 7142-72-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a phenylmethyl amino group attached to an acetic acid backbone, which is esterified with ethyl. The general structure can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. The most common method involves the reaction of phenylmethylamine with acetic anhydride followed by esterification with ethanol. This method ensures a high yield and purity of the product.

Antimicrobial Activity

Research has indicated that acetic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential as an alternative treatment option .

Anti-inflammatory Effects

In vivo studies have shown that acetic acid derivatives can reduce inflammation markers significantly. For instance, compounds derived from this structure demonstrated a reduction in paw swelling in animal models by up to 68% compared to controls. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2 .

Antitumor Activity

Recent investigations into the cytotoxic effects of this compound revealed that it possesses significant antitumor activity. In vitro assays showed that it inhibited the proliferation of cancer cell lines such as A-431 and Jurkat cells, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent Effect on Activity
Electron-withdrawing groupsIncrease cytotoxicity against cancer cells
Alkyl substitutionsEnhance antimicrobial properties
Aromatic ringsImprove anti-inflammatory effects

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The best-performing compound exhibited an MIC of 32 µg/mL against both pathogens, suggesting a strong potential for development into a new antibiotic .
  • Anti-inflammatory Research : In a controlled study involving rats, administration of the compound resulted in significant reductions in paw edema and histological evidence of reduced inflammation compared to untreated controls .
  • Antitumor Efficacy : In a study focused on breast cancer cell lines, the compound showed an IC50 value of 12 µM, indicating potent activity that warrants further exploration in clinical settings .

Q & A

What are the common synthetic routes for preparing acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via two primary routes:

Condensation of ethyl oxalyl chloride with benzylamine , followed by esterification. This method requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl, with yields optimized at 0–5°C to minimize side reactions .

Oxidation of N-benzylglycine derivatives using potassium permanganate in acidic media. Elevated temperatures (50–60°C) improve reaction kinetics but may promote over-oxidation, necessitating careful stoichiometric control .

Key factors affecting yield include solvent polarity (prefer dichloromethane for step 1), pH (neutral to mildly acidic for oxidation), and exclusion of moisture to prevent hydrolysis of intermediates.

How is the molecular structure of this compound validated, and what analytical techniques resolve ambiguities in tautomeric forms?

Basic Research Question
Structural validation employs:

  • X-ray crystallography to confirm the planar arrangement of the 2-oxoacetamide core and intramolecular N–H···O=C hydrogen bonding .
  • FT-IR spectroscopy to identify characteristic stretches: ν(C=O) at 1720–1740 cm⁻¹ (ester), 1680–1700 cm⁻¹ (amide), and ν(N–H) at 3300 cm⁻¹ .
  • NMR (¹H/¹³C) to distinguish tautomers. The keto form predominates, evidenced by a singlet for the α-proton (δ 3.8–4.0 ppm) and absence of enolic proton signals .

What experimental strategies mitigate contradictions in spectral data arising from tautomeric equilibria or solvation effects?

Advanced Research Question
Contradictions in spectral data (e.g., variable δ values in NMR) are addressed by:

Low-temperature NMR (–40°C) to "freeze" tautomeric interconversion, isolating signals for individual forms .

Solvent screening : Polar aprotic solvents (DMSO-d₆) stabilize the keto form, while protic solvents (CD₃OD) may shift equilibria toward enolic configurations.

DFT calculations to predict dominant tautomers under specific conditions, validated against experimental IR/Raman spectra .

How do the ester and amide functionalities influence reactivity in nucleophilic substitution or hydrolysis reactions?

Advanced Research Question
The compound’s reactivity is governed by:

  • Ester group : Susceptible to base-catalyzed hydrolysis (e.g., NaOH/EtOH) at 60–80°C, yielding the carboxylic acid. Steric hindrance from the benzyl group slows nucleophilic attack .
  • Amide group : Resists hydrolysis under mild conditions but undergoes acid-catalyzed cleavage (HCl/H₂O, reflux) to form benzylamine and oxoacetic acid derivatives.
  • Competing pathways : In the presence of Grignard reagents, the ester is preferentially attacked over the amide due to higher electrophilicity .

What advanced chromatographic or spectroscopic methods quantify trace impurities in synthesized batches?

Advanced Research Question
Impurity profiling requires:

  • HPLC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) to separate and identify hydrolyzed byproducts (e.g., free acid or benzylamine adducts) .
  • GC-MS headspace analysis for volatile impurities (e.g., residual ethyl acetate or acetic acid), with detection limits <0.1% using selective ion monitoring (SIM) .
  • ²⁹Si NMR (if silica-based impurities are suspected) to detect siloxane contaminants from column chromatography .

How is the compound’s bioactivity assessed in antimicrobial studies, and what controls validate specificity?

Advanced Research Question
Bioactivity evaluation involves:

Agar diffusion assays against multidrug-resistant bacteria (e.g., Pseudomonas aeruginosa), with zones of inhibition ≥10 mm indicating potency. Negative controls (DMSO vehicle) rule out solvent effects .

MIC/MBC determination via broth microdilution. Synergy with β-lactams is tested using checkerboard assays (FIC index ≤0.5) .

Metabolomic profiling (LC-QTOF-MS) to confirm the compound’s uptake and intracellular targets, excluding nonspecific membrane disruption .

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